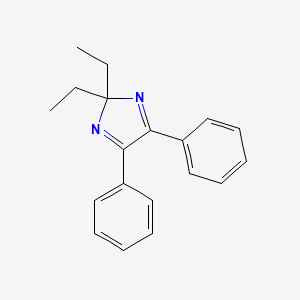

2,2-Diethyl-4,5-diphenyl-2H-imidazole

Beschreibung

Significance of Imidazole (B134444) Heterocycles in Academic Research

The imidazole nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in chemistry and biology. Its significance in academic research stems from its presence in a wide array of biologically active molecules and its versatile chemical properties. Imidazole derivatives are integral components of many natural products, including the essential amino acid histidine, histamine, and purines, which form the building blocks of DNA and RNA. acs.org This biological prevalence has spurred extensive research into synthetic imidazole-containing compounds with a broad spectrum of pharmacological activities.

In medicinal chemistry, the imidazole ring is a common feature in drugs with antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, as well as its coordination capabilities with metal ions, makes it a valuable pharmacophore for designing enzyme inhibitors and receptor antagonists. researchgate.net The academic pursuit of novel synthetic methodologies for imidazole derivatives remains an active area of research, aiming to create diverse molecular architectures for drug discovery and materials science. nih.govresearchgate.netsciepub.com

Overview of 2H-Imidazole Structural Class

The imidazole ring can exist in different isomeric forms, with the most common being 1H-imidazole. The 2H-imidazole structural class, to which 2,2-Diethyl-4,5-diphenyl-2H-imidazole belongs, is characterized by a saturated carbon atom at the 2-position of the imidazole ring, breaking the continuous aromaticity of the 1H-imidazole system. This structural feature results in a non-aromatic, cyclic amidine system.

2H-imidazoles are generally less stable than their aromatic 1H-counterparts and are often encountered as transient intermediates in chemical reactions. However, substitution at the 2-position with non-hydrogen groups, such as alkyl or aryl moieties, can lead to stable, isolable 2H-imidazole compounds. The chemistry of 2H-imidazoles is distinct from that of 1H-imidazoles, with their reactivity often centered around the sp3-hybridized carbon at the 2-position and the imine functionalities. Research in this area explores their synthesis, stability, and potential as precursors for other heterocyclic systems.

Unique Structural Features of this compound

This compound is a specific member of the 2H-imidazole family with distinct structural characteristics. Its molecular formula is C₁₉H₂₀N₂. nih.gov The core of the molecule is the five-membered 2H-imidazole ring.

Key structural features include:

A Saturated C2 Carbon: The carbon atom at the 2-position is sp³-hybridized and bears two ethyl substituents. This gem-diethyl group is a defining feature that contributes to the steric bulk around this position.

Cyclic Amidine Moiety: The N-C=N functionality within the five-membered ring classifies it as a cyclic amidine. This structural element is crucial to its chemical reactivity.

The combination of the gem-diethyl group at the C2 position and the two phenyl groups at the C4 and C5 positions creates a sterically hindered and conformationally interesting molecule. The electronic properties of the phenyl rings can also influence the reactivity of the 2H-imidazole core. While detailed crystallographic and spectroscopic data for this specific compound are not widely published, analysis of related structures provides insights into its likely molecular geometry and electronic nature.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 276.38 g/mol | nih.gov |

| CAS Number | 55682-35-4 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diethyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEWJNBZCOBTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2 Diethyl 4,5 Diphenyl 2h Imidazole and Its Derivatives

Classical and Contemporary Synthetic Routes

The construction of the imidazole (B134444) ring has been a subject of extensive research, leading to the development of several robust synthetic protocols. These methods often involve the condensation of readily available starting materials and can be broadly classified into cyclocondensation reactions and multicomponent strategies.

Cyclocondensation Reactions of 1,2-Dicarbonyl Compounds, Aldehydes, and Ammonia (B1221849) Sources

The most traditional and widely employed method for the synthesis of the imidazole nucleus is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an excess of ammonia. In the context of 2,2-Diethyl-4,5-diphenyl-2H-imidazole, this classical approach would be modified by substituting the aldehyde with a ketone, specifically 3-pentanone (B124093) (diethyl ketone).

The reaction would proceed via the condensation of benzil (B1666583) (the 1,2-dicarbonyl compound), 3-pentanone, and an ammonia source, typically ammonium (B1175870) acetate (B1210297). The general mechanism involves the initial formation of an imine from the ketone and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and dehydration to yield the 2H-imidazole ring. While specific literature detailing this exact transformation is not abundant, the general applicability of this method to ketones has been established. researchgate.net

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Cyclocondensation for this compound

The reaction conditions would likely involve heating the reactants in a suitable solvent, such as acetic acid, or under solvent-free conditions. The use of an excess of the ammonia source is common to drive the reaction to completion.

Multicomponent Reaction Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a complex product in a single step, incorporating most or all of the atoms of the starting materials. For the synthesis of this compound, a one-pot condensation of benzil, 3-pentanone, and ammonium acetate represents a viable MCR strategy. researchgate.netnih.gov

This approach offers several advantages over traditional stepwise syntheses, including:

Atom Economy: MCRs are inherently atom-economical as they minimize the formation of byproducts.

Operational Simplicity: The one-pot nature of these reactions reduces the need for purification of intermediates, saving time and resources.

Diversity: MCRs allow for the rapid generation of a library of compounds by varying the starting materials.

The general conditions for such MCRs often involve thermal heating or microwave irradiation to accelerate the reaction rate. The choice of solvent can vary, with high-boiling polar solvents or solvent-free conditions being commonly employed.

Regiocontrolled Synthesis Approaches for Substituted Imidazoles

While the synthesis of the symmetrically substituted 4,5-diphenylimidazole (B189430) core from benzil is straightforward, achieving regiocontrol in the synthesis of unsymmetrically substituted imidazoles is a significant challenge. For derivatives of this compound with different substituents at the 4 and 5 positions, a regiocontrolled synthesis would be necessary.

This could be achieved by starting with an unsymmetrical 1,2-dicarbonyl compound. The regioselectivity of the subsequent condensation with the ketone and ammonia would then depend on the relative reactivity of the two carbonyl groups of the dicarbonyl compound. However, for the parent compound, this compound, which is symmetrical at the 4 and 5 positions, regiocontrol is not a concern when starting from benzil.

Catalytic Approaches in Imidazole Synthesis

To improve the efficiency, yield, and environmental friendliness of imidazole synthesis, various catalytic systems have been developed. These include the use of Brønsted and Lewis acids, as well as transition metal catalysts.

Brønsted Acidic Ionic Liquid Catalysis (e.g., Diethyl Ammonium Hydrogen Phosphate)

Brønsted acidic ionic liquids have emerged as green and reusable catalysts for a variety of organic transformations, including the synthesis of imidazoles. Diethyl ammonium hydrogen phosphate (B84403) is one such ionic liquid that has been successfully employed as a catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles. acs.org

This catalyst is believed to act by activating the carbonyl group of the ketone towards nucleophilic attack by ammonia, thereby facilitating the formation of the imine intermediate. Its ionic nature allows for easy separation from the reaction mixture and potential for recycling, making it an environmentally benign option.

A proposed catalytic cycle for the synthesis of this compound using diethyl ammonium hydrogen phosphate would involve the following key steps:

Protonation of the carbonyl oxygen of 3-pentanone by the ionic liquid.

Nucleophilic attack of ammonia on the activated carbonyl carbon.

Formation of a gem-diamino intermediate.

Condensation with benzil.

Cyclization and dehydration to form the 2H-imidazole ring, with regeneration of the catalyst.

The use of this catalyst often allows for the reaction to be carried out under solvent-free conditions at elevated temperatures, leading to high yields and short reaction times.

Table 1: Representative Brønsted Acidic Ionic Liquid Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Diethyl ammonium hydrogen phosphate | Benzil, Benzaldehyde, Ammonium acetate | 100 °C, solvent-free | 95% | acs.org |

Note: This table represents a typical synthesis of a 2,4,5-trisubstituted imidazole. The conditions would likely be similar for the synthesis of this compound, although the specific yield may vary.

Copper-Catalyzed Methodologies

Copper catalysts have been widely used in the synthesis of nitrogen-containing heterocycles, including imidazoles. Copper-catalyzed methodologies for imidazole synthesis often involve C-N bond formation through various mechanisms, such as oxidative coupling or cycloaddition reactions. nih.gov

While many copper-catalyzed methods focus on the synthesis of N-substituted or differently substituted imidazoles, the general principle of using a copper catalyst to facilitate the condensation of the three components (benzil, 3-pentanone, and an ammonia source) could be applicable. Copper salts, such as copper(II) chloride, have been used to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free microwave conditions. rsc.org

The role of the copper catalyst is likely to coordinate with the reactants, thereby activating them and lowering the activation energy of the reaction. This can lead to milder reaction conditions and improved yields compared to uncatalyzed reactions.

Table 2: Example of a Copper-Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| CuCl2·2H2O | Benzil, Benzaldehyde, Ammonium acetate | Microwave, solvent-free | 92% | rsc.org |

Note: This table illustrates the synthesis of a 2,4,5-trisubstituted imidazole. Similar conditions could potentially be adapted for the synthesis of this compound.

Molecular Iodine Catalysis

Molecular iodine has emerged as an effective and versatile catalyst for a variety of organic transformations, including the synthesis of imidazole derivatives. acs.orgrsc.org Its utility stems from its mild Lewis acidic nature, affordability, and low toxicity. In the context of imidazole synthesis, iodine can facilitate oxidative cyclization reactions. nih.govacs.org The general mechanism involves the activation of substrates, promoting the necessary bond formations to construct the imidazole ring. While direct synthesis of this compound using this specific method is not extensively detailed, the principles apply to the synthesis of polysubstituted imidazoles from appropriate precursors like 1,2-dicarbonyl compounds (benzil), aldehydes, amines, and an ammonium source.

Computational studies suggest that the catalytic activity of molecular iodine originates from halogen bonding, which activates the substrates, rather than through the formation of hidden Brønsted acids like hydrogen iodide. acs.org This approach offers a metal-free alternative for constructing heterocyclic compounds. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. researchgate.netacs.org These methods are instrumental in synthesizing complex molecules, including pharmaceuticals and highly substituted heterocycles like this compound. researchgate.netacs.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be adapted to build the imidazole core or introduce the diethyl and diphenyl substituents onto a pre-existing ring.

The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com A palladium(0) species reacts with an aryl halide (oxidative addition), followed by the transfer of an organic group from an organometallic reagent (transmetalation). The cycle concludes with the formation of the new C-C or C-N bond and regeneration of the palladium(0) catalyst (reductive elimination). youtube.com Microwave-assisted palladium-catalyzed cross-coupling reactions have further enhanced the efficiency of these transformations, significantly reducing reaction times. mdpi.com

| Coupling Reaction | Reactants | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Aryl Halide, Organoboron Compound | Pd(0) complex, Base | C-C (Aryl-Aryl) |

| Negishi | Organic Halide, Organozinc Compound | Pd(0) or Pd(II) complex | C-C |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd complex, Ligand, Base | C-N (Aryl-Amine) |

This table summarizes common palladium-catalyzed reactions applicable to the synthesis of imidazole precursors and derivatives.

Metal-Free Catalytic Systems

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems for imidazole synthesis. These methods avoid the cost, toxicity, and environmental concerns associated with residual heavy metals. rsc.org One prominent approach involves the direct C-H functionalization and coupling of substrates like 2H-imidazole 1-oxides with other organic molecules, such as pyrroles or polyphenols, without the need for a transition metal catalyst. rsc.orgnih.gov

Acid-promoted multicomponent reactions provide another robust metal-free route. acs.org In this strategy, a Brønsted or Lewis acid can catalyze the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium source to yield highly substituted imidazoles. These reactions are often atom-economical and can produce diverse imidazole scaffolds in good to excellent yields. rsc.orgacs.org

Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more environmentally benign materials.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions is a core tenet of green chemistry. This approach reduces volatile organic compound (VOC) emissions, simplifies purification processes, and can lead to higher reaction rates and yields. asianpubs.orgrsc.org The synthesis of polysubstituted imidazoles has been successfully achieved by reacting benzil, aldehydes, and ammonium acetate under solvent-free conditions, often facilitated by microwave irradiation. nih.govresearchgate.netresearchgate.net These "dry" methods offer significant advantages in terms of efficiency, ease of setup, and reduced environmental impact compared to traditional solvent-based syntheses. asianpubs.org

| Catalyst | Reaction Conditions | Yield | Reference |

| TiO₂ | Solvent-free, conventional heating | High | researchgate.net |

| Acidic Alumina | Solvent-free, microwave irradiation | Good to Excellent | researchgate.net |

| None | Solvent-free, microwave irradiation | Competitive | nih.gov |

This table highlights examples of solvent-free conditions for the synthesis of substituted imidazoles.

Utilization of Green Solvents (e.g., Water, Deep Eutectic Solvents)

When a solvent is necessary, green alternatives to traditional organic solvents are preferred. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Syntheses of imidazole derivatives have been developed using water as the reaction medium, often in conjunction with microwave heating to overcome solubility issues. researchgate.net

Deep eutectic solvents (DESs) have emerged as another class of promising green solvents. wiley.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. acs.orgmdpi.com They are often biodegradable, non-volatile, and inexpensive. wiley.com Ternary deep eutectic solvents have been employed as both the reaction medium and the catalyst for the one-pot synthesis of tri- and tetra-substituted imidazoles, demonstrating their dual utility in promoting green chemical processes. researchgate.net

Reusability of Catalysts

The ability to recover and reuse a catalyst is a critical aspect of sustainable synthesis, reducing both cost and waste. Many modern synthetic routes for imidazoles employ heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity. nih.gov Examples include silica-supported catalysts like silica (B1680970) sulfuric acid (H₂SO₄-SiO₂) and metal oxides such as Cr₂O₃ nanoparticles. researchgate.netnih.gov The development of magnetic nanoparticles as catalyst supports further simplifies recovery, allowing for efficient separation using an external magnet. researchgate.net These reusable systems represent a significant advancement in creating economically and environmentally sustainable synthetic methodologies. asianpubs.orgnih.gov

Derivatization Strategies for Imidazole Compounds

The derivatization of the 4,5-diphenyl-imidazole core is a key strategy for generating a diverse library of compounds with varied electronic and steric properties. These modifications can be targeted at the C2 and N1 positions of the imidazole ring, or can involve the formation of N-oxides and bifunctional derivatives.

Synthesis of 2-Substituted-4,5-diphenyl Imidazoles

A prevalent method for the synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles involves a one-pot condensation reaction. This reaction typically utilizes benzil, a substituted aldehyde, and a source of ammonia, such as ammonium acetate, in a suitable solvent like glacial acetic acid. The mixture is heated under reflux to facilitate the cyclization and formation of the imidazole ring. nih.govresearchgate.netresearchgate.net

The general reaction scheme is as follows:

Benzil + Substituted Aldehyde + Ammonium Acetate → 2-Substituted-4,5-diphenyl-1H-imidazole

This versatile method allows for the introduction of a wide range of substituents at the 2-position by varying the aldehyde reactant. For instance, the use of different aromatic aldehydes leads to the corresponding 2-aryl-4,5-diphenyl-1H-imidazoles. The reaction conditions are generally robust, and the desired products can be obtained in good yields. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to accelerate this reaction, often in the presence of a catalyst such as Cr2O3 nanoparticles, and using water as a solvent, which aligns with the principles of green chemistry. nih.gov

| Reactants | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Benzil, Substituted Aldehydes, Ammonium Acetate | Glacial Acetic Acid | Reflux | 2-Substituted-4,5-diphenyl imidazoles | - | nih.gov |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Glacial Acetic Acid | Reflux | 2-Aryl-4,5-diphenyl-1H-imidazoles | - | researchgate.net |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Cr2O3 nanoparticles/H2O | Microwave Irradiation | Polysubstituted imidazoles | High | nih.gov |

| Benzoin, Benzaldehyde, Ammonium Acetate | - | Reflux | 2,4,5-Triphenylimidazole (B1675074) | - | scialert.net |

N-Alkyl/Aryl Imidazole Derivatives

The nitrogen atom at the 1-position of the imidazole ring can be readily alkylated or arylated to produce N-substituted derivatives. A common method for N-alkylation involves the use of a phase transfer catalyst (PTC). For example, 2,4,5-triphenyl imidazole derivatives can be N-alkylated using alkyl halides (e.g., n-butyl bromide, ethyl bromide, allyl bromide) in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide, with a phase transfer reagent like 2-benzilidine-N,N,N,N′,N′,N′-hexaethyl propane-1,3-diammonium dibromide. tandfonline.com This reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. tandfonline.com

Another approach involves the synthesis of Mannich bases by reacting 2,4,5-triphenylimidazole with formaldehyde (B43269) and a secondary amine. scialert.net This reaction introduces an aminomethyl group at the N1 position.

| Imidazole Substrate | Alkylating/Arylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2,4,5-Triphenyl imidazole derivatives | n-Butyl bromide/Ethyl bromide/Allyl bromide | 2-benzilidine-N,N,N,N′,N′,N′-hexaethyl propane-1,3-diammonium dibromide/NaOH | Dichloromethane/Water | 50°C, 5 h | N-Alkyl-2,4,5-triphenyl imidazole derivatives | - | tandfonline.com |

| 2,4,5-Triphenylimidazole | Formaldehyde, Secondary Amines | - | Dimethyl formamide | - | N-((dialkylamino)methyl)-2,4,5-triphenylimidazole | 61.4 - 78 | scialert.net |

Imidazole N-Oxide Synthesis

The synthesis of imidazole N-oxides introduces a functional group that can be a precursor for further derivatization. A general method for the preparation of 1-methylimidazole-N-oxide involves the reaction of hydroxylamine (B1172632) hydrochloride and sodium carbonate in water, followed by the sequential addition of aqueous solutions of glyoxal, methylamine, and formaldehyde. The reaction mixture is stirred at room temperature, and after acidification, the product is isolated. core.ac.uk This method provides a route to N-substituted imidazole N-oxides which can then be used in subsequent functionalization reactions.

Formation of Bifunctional Imidazole Derivatives

The synthesis of bifunctional imidazole derivatives involves the incorporation of two or more functional groups into the imidazole scaffold. This can be achieved by utilizing appropriately substituted starting materials or by post-synthetic modification of a pre-formed imidazole ring.

For example, C(4/5)-bis(phosphinoyl)imidazole-2-thiones can be synthesized through a multi-step route starting from mono-phosphinoyl/thiophosphinoyl substituted imidazole-2-thiones. This involves a lithiation step followed by reaction with a chlorophosphine and subsequent oxidation to yield the bifunctional product. nih.gov

Another strategy involves the condensation of benzil with carbazole-containing aldehydes and amines to produce derivatives of carbazole (B46965) and diphenyl imidazole. These compounds can exhibit bifunctional properties, for instance, for applications in organic light-emitting diodes (OLEDs). mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Currently, there is a notable absence of specific published research detailing comprehensive quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 2,2-Diethyl-4,5-diphenyl-2H-imidazole. While DFT is a widely used method to investigate the electronic structure, geometry, and reactivity of organic molecules, dedicated studies on this particular diethyl-substituted diphenyl-imidazole are not available in the public domain. Such calculations would typically provide information on optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic properties that are fundamental to understanding the molecule's reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed in drug discovery to understand how a ligand might interact with a biological target. However, specific molecular docking studies for this compound against particular protein targets have not been reported in the scientific literature. Research in this area would be necessary to explore its potential as a ligand for various biological receptors.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a valuable tool for characterizing novel compounds and for interpreting experimental spectra. Theoretical calculations can provide insights into the Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. At present, there are no specific published computational studies that predict the spectroscopic parameters for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. For this compound, there is a lack of specific computational research focused on elucidating its reaction mechanisms. Such studies would be beneficial for understanding its synthesis, stability, and potential degradation pathways.

In Silico Property Analysis

In silico analysis, using computational models, allows for the prediction of various physicochemical and pharmacokinetic properties of a molecule. Publicly available databases, such as PubChem, provide computed properties for this compound based on its structure. These predictions offer a preliminary assessment of the compound's characteristics. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Formula | C19H20N2 |

| Molecular Weight | 276.4 g/mol |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 276.162648646 |

| Topological Polar Surface Area | 24.7 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

| Complexity | 369 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

These computed properties suggest a molecule with moderate lipophilicity (as indicated by the XLogP3 value) and a relatively low polar surface area. The absence of hydrogen bond donors and the presence of two acceptors will influence its interaction with other molecules. The rotatable bond count suggests a degree of conformational flexibility.

Research Applications in Materials Science and Engineering

Dye-Sensitized Solar Cell (DSSC) Applications

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The sensitizer (B1316253), or dye, is a critical component of a DSSC, responsible for absorbing light and injecting electrons into the semiconductor material. Imidazole (B134444) derivatives have emerged as a promising class of organic dyes for DSSC applications due to their versatile chemical structure, which allows for the tuning of their photophysical and electrochemical properties.

Imidazole Derivatives as Sensitizers

The general structure of an organic sensitizer for DSSCs consists of a donor (D), a π-conjugated bridge (π), and an acceptor (A) group (D-π-A). The imidazole ring can be incorporated into this structure in various ways, acting as part of the donor, the π-bridge, or even as an auxiliary acceptor. The nitrogen atoms in the imidazole ring can be readily functionalized to attach different donor and acceptor moieties, allowing for the fine-tuning of the dye's energy levels to match the requirements for efficient electron injection and dye regeneration in the DSSC.

In the context of 2,2-Diethyl-4,5-diphenyl-2H-imidazole, the diphenyl-substituted imidazole core can act as a π-conjugated system. Further functionalization of the phenyl rings or the imidazole nitrogen with suitable donor and acceptor groups would be necessary to create an effective D-π-A sensitizer. The diethyl groups at the 2-position are not directly involved in the π-conjugation but can influence the dye's properties by affecting its solubility and potentially preventing dye aggregation on the semiconductor surface, which is beneficial for DSSC performance.

Structure-Performance Relationships in DSSCs

The following table summarizes the photovoltaic performance of different imidazole-based dyes, highlighting the effect of the substituent on the key DSSC parameters.

Table 1: Photovoltaic Performance of Imidazole-Based Dyes with Different Substituents

| Dye Code | Substituent at N-H position | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 |

| PP3 | Alkyl chain | 3.75 | 0.73 | 73.9 | 2.01 |

| PP4 | Phenyl | - | - | - | - |

Data sourced from a study on new imidazole derivatives for DSSCs. springerprofessional.deresearchgate.netekb.eg

Based on these findings, it can be inferred that the diethyl groups in this compound could positively influence its potential as a DSSC sensitizer. The electron-donating nature of the ethyl groups might enhance the electron-donating capability of the dye, leading to improved charge separation and injection. Furthermore, the steric bulk of the diethyl groups could help in suppressing intermolecular interactions and charge recombination, which would be beneficial for both Jsc and Voc.

Sensing Applications

The unique electronic and structural properties of the this compound scaffold make it a candidate for the development of chemical sensors. Its potential applications in this area include solvent polarity sensors and humidity sensors.

Solvatofluorochromic Properties for Solvent Polarity Sensors

Solvatofluorochromism is the phenomenon where the fluorescence emission of a compound changes with the polarity of the solvent. This property can be harnessed to develop sensors for solvent polarity. Imidazole derivatives, particularly those with a donor-π-acceptor (D-π-A) structure, often exhibit solvatochromic behavior. The change in emission is attributed to the different stabilization of the ground and excited states of the molecule in solvents of varying polarity.

Research on a related compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, has demonstrated significant positive solvatochromic fluorescence. nih.govrsc.org An increase in the solvent polarity leads to a bathochromic (red) shift in the emission wavelength. This is because the excited state of the molecule is more polar than the ground state and is therefore more stabilized by polar solvents.

The following table shows the absorption and emission data for this related imidazole derivative in different solvents, illustrating the solvatochromic effect.

Table 2: Solvatochromic Data for a Triphenylimidazole-Phenylacrylonitrile Derivative

| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| 1,4-Dioxane | 2.25 | 378 | 449 |

| Chloroform | 4.81 | 379 | 480 |

| Tetrahydrofuran (THF) | 7.58 | 381 | 490 |

| Dichloromethane (B109758) (DCM) | 8.93 | 380 | 500 |

| Acetone | 20.7 | 379 | 510 |

| Acetonitrile (ACN) | 37.5 | 378 | 520 |

| Dimethylformamide (DMF) | 36.7 | 382 | 530 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 385 | 540 |

| Methanol (MeOH) | 32.7 | 370 | 550 |

Data adapted from a study on the photophysical properties of a triphenylimidazole-phenylacrylonitrile derivative. nih.govrsc.org

Given its structural similarity, this compound, if appropriately functionalized to create a D-π-A system, would be expected to exhibit similar solvatofluorochromic properties, making it a potential candidate for use in solvent polarity sensors. The diethyl groups could modulate the sensitivity and range of the sensor by influencing the electronic properties and the interaction of the molecule with the surrounding solvent molecules.

Humidity Sensing

The development of reliable and sensitive humidity sensors is crucial for a wide range of applications, from industrial process control to environmental monitoring. Imidazole derivatives have been investigated as active materials in humidity sensors due to the ability of the imidazole ring to interact with water molecules.

A study on a closely related compound, 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol, demonstrated its effectiveness as a humidity sensor. springerprofessional.deresearchgate.net The sensing mechanism is based on the change in the electrical properties (capacitance and resistance) of the material upon exposure to different humidity levels. The nitrogen atoms in the imidazole ring and the hydroxyl group on the phenyl ring can form hydrogen bonds with water molecules. This interaction leads to an increase in the capacitance of the sensor as the relative humidity (RH) increases.

The performance of this imidazole-based humidity sensor is summarized in the table below.

Table 3: Performance of a Humidity Sensor Based on an Imidazole Derivative

| Parameter | Value |

|---|---|

| Humidity Range | 45-95% RH |

| Capacitance Change (at 1 kHz) | 10.1–378 pF |

| Response Time | 34 seconds |

| Recovery Time | 6 seconds |

Data from a study on a high-sensitivity humidity sensor based on an imidazole derivative. springerprofessional.deresearchgate.net

The this compound molecule, with its two nitrogen atoms in the imidazole ring, also has the potential to interact with water molecules. While it lacks the hydroxyl group of the studied sensor material, the fundamental interaction with water via the imidazole nitrogen atoms would still be present. The diethyl groups might influence the morphology of the sensing film and its porosity, which are important factors for the sensitivity and response time of the sensor. Therefore, this compound could be a promising candidate for the development of new humidity sensing materials.

Coordination Chemistry and Metal Complexes of this compound Derivatives

The versatile coordination chemistry of imidazole derivatives allows them to act as potent ligands for a variety of metal ions, leading to the formation of stable and catalytically active metal complexes. The specific derivative, this compound, in its carbene form (1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene), has been a subject of significant research in the development of therapeutic and catalytic agents.

Imidazole Derivatives as Ligands for Metal Ions

Imidazole and its derivatives are well-established ligands in coordination chemistry, primarily due to the strong σ-donating ability of the nitrogen atoms in the heterocyclic ring. In the case of 1,3-disubstituted imidazol-2-ylidenes, these N-heterocyclic carbenes (NHCs) form robust metal-carbon bonds, which are often more stable than their corresponding metal-phosphine analogs.

The ligand 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene has been utilized in the synthesis of gold(I) and gold(III) complexes. X-ray crystallographic studies of halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes revealed the formation of dimeric units with notable Au(I)-Au(I) interactions, with distances ranging from 3.5 to 4.0 Å. mdpi.com In the gold(III) complexes, oxidation of the gold center and coordination of two additional halide ligands result in a square planar geometry around the metal. rsc.org The N-heterocyclic carbene moieties in these complexes are typically oriented perpendicularly to the coordination plane. rsc.org

Catalytic Applications of Metal-Imidazole Complexes

While the direct catalytic applications of metal complexes specifically bearing the this compound ligand are not extensively detailed in the provided research, the stability and reactivity patterns of related gold-imidazole complexes suggest their potential in catalysis. Gold(I) N-heterocyclic carbene complexes are known to be effective catalysts for a variety of organic transformations. The high affinity of gold complexes for thiol-containing compounds also points towards their potential interaction with biological systems, which can be considered a form of biocatalysis or, more accurately, bio-interaction. mdpi.com

Reactivity of Gold(I/III) Complexes Containing Imidazole-Derived Carbenes

The reactivity of gold(I) and gold(III) complexes containing the 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand has been systematically investigated, particularly in environments mimicking biological conditions to assess their potential as anticancer agents.

A series of halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) (where halido = chlorido, bromido, iodido) and related gold(III) complexes were synthesized and their reactivity towards components of cell culture medium was analyzed. nih.gov It was observed that the bromido gold(I) complex quantitatively converts to the chlorido complex in the presence of chloride ions. nih.gov The iodido complex, however, undergoes ligand scrambling to form a bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) species. nih.gov

Interactions with non-thiol containing amino acids were not detected. nih.gov However, a significant and immediate reaction was observed with glutathione (B108866) (GSH), a thiol-containing tripeptide abundant in cells. nih.gov The chlorido and bromido gold(I) complexes reacted with GSH to form a (NHC)gold(I)-GSH complex. nih.gov In contrast, the gold(III) species were completely reduced by GSH to the corresponding bis(NHC)gold(I) complex, indicating that the gold(III) complexes may act as prodrugs that are activated by reduction in the cellular environment. nih.gov

The stability of these complexes was also evaluated. The bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complex demonstrated high stability under in vitro conditions and was found to be a significant participant in the biological effects of the iodido gold(I) precursor. nih.gov The reactivity of these complexes is summarized in the following table:

| Complex Type | Reactant | Observed Reaction | Product(s) |

| (NHC)Au(I)-Br | Chloride | Halide Exchange | (NHC)Au(I)-Cl |

| (NHC)Au(I)-I | - | Ligand Scrambling | [(NHC)₂Au(I)]⁺ |

| (NHC)Au(I)-Cl/Br | Glutathione (GSH) | Ligand Substitution | (NHC)Au(I)-GSH |

| [(NHC)₂Au(III)X₂]⁺ | Glutathione (GSH) | Reduction | [(NHC)₂Au(I)]⁺ |

NHC = 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene; X = Halide

Ionic Liquid Precursors and Related Applications

Based on the available research, there is no specific information detailing the use of this compound as a direct precursor for the synthesis of ionic liquids. Imidazolium-based ionic liquids are a well-established class of compounds with a wide range of applications, and their synthesis typically involves the quaternization of an N-substituted imidazole. While this compound possesses the core imidazole structure, its 2,2-disubstitution pattern makes it a 2H-imidazole, which is not readily amenable to the typical N-alkylation reactions used to form imidazolium (B1220033) salts. The more common pathway to imidazolium ionic liquids involves starting with a 1H-imidazole.

Research on Biological Activity and Molecular Mechanisms

Receptor Antagonism Studies (e.g., Glucagon Receptors, CB1 Cannabinoid Receptors)

Specific studies on the receptor antagonist activity of 2,2-Diethyl-4,5-diphenyl-2H-imidazole are not available in the current body of scientific literature. While the broader family of substituted imidazoles has been a subject of such investigations, data for this particular compound is absent. For example, certain substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones have been evaluated as CB1 cannabinoid receptor ligands nih.gov.

Anti-inflammatory Activity Research

The anti-inflammatory properties of imidazole (B134444) derivatives have been a subject of investigation. Certain 2,4-diaryl-5(4H)-imidazolone derivatives have exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models nih.gov. These compounds are structurally related to the diphenyl-imidazole core. The research suggests that modifications to the imidazole scaffold can lead to potent anti-inflammatory agents nih.govresearchgate.net.

Anthelmintic Activity Research

A series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened for their anthelmintic activity nih.govresearchgate.netsrce.hr. The results revealed that these compounds exhibited paralysis times ranging from 0.24 to 1.54 minutes and death times from 0.39 to 4.40 minutes against the test organism nih.govresearchgate.net. Several of these derivatives showed significant anthelmintic activity, in some cases surpassing that of the standard drugs albendazole and piperazine citrate nih.govresearchgate.netsrce.hr.

Table 2: Anthelmintic Activity of 2-Substituted-4,5-diphenyl Imidazoles

| Parameter | Time (minutes) |

|---|---|

| Paralysis Time | 0.24 - 1.54 |

| Death Time | 0.39 - 4.40 |

Investigations into Molecular Mechanisms of Bioactivity

The biological activities of imidazole derivatives are underpinned by various molecular mechanisms.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer mdpi.com. Many therapeutic agents exert their effects by inducing apoptosis in target cells nih.gov. The molecular mechanisms of apoptosis involve complex signaling pathways, which can be modulated by small molecules like imidazole derivatives mdpi.comnih.gov. For instance, certain compounds can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to cell death nih.gov.

Signaling Pathway Modulation: The bioactivity of imidazole-containing compounds can be attributed to their interaction with various cellular signaling pathways. These pathways, such as the MAPK signaling cascade, play a critical role in cellular processes including apoptosis mdpi.com. The ability of imidazole derivatives to modulate these pathways is a key area of research in understanding their therapeutic potential nih.gov.

Structural Biology and Drug-Ligand Interaction Analyses

The interaction of imidazole derivatives with their biological targets is fundamental to their activity. Gold(I) complexes containing 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene have been synthesized and their structures elucidated using X-ray crystallography nih.gov. These studies reveal details about the coordination of the imidazole ligand to the metal center and intermolecular interactions, which can inform the design of new therapeutic agents nih.gov. Understanding these drug-ligand interactions at a molecular level is crucial for optimizing the potency and selectivity of imidazole-based drugs.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for the rational design of more effective therapeutic agents. For imidazole derivatives, SAR studies have provided valuable insights into how different substituents on the imidazole ring influence their biological activity researchgate.net. For example, in the context of anti-inflammatory 2,4-diaryl-5(4H)-imidazolones, substitutions at the N-sulfonamide moiety with a small hydrophilic acetyl group resulted in superior in vivo anti-inflammatory properties nih.gov. These studies help in identifying the key molecular features responsible for the observed biological effects and guide the synthesis of new derivatives with improved therapeutic profiles researchgate.net.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,2-Diethyl-4,5-diphenyl-2H-imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions involving substituted aldehydes, ammonium acetate, and primary amines under solvent-free or microwave-assisted conditions. For example, microwave irradiation (270 W, 8 minutes) in an acidic medium facilitates rapid cyclization and improves regioselectivity . Traditional methods use grinding with potassium hydroxide and subsequent alkylation (e.g., allylbromide), followed by extraction and crystallization . Key reagents include dimethyl sulfoxide (DMSO) for solvation and calcium chloride for drying .

- Critical Factors : Temperature control during alkylation and pH adjustment during extraction are crucial to avoid side products like over-alkylated derivatives.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : and NMR are essential for confirming substituent positions and detecting tautomeric forms. For example, imidazole protons typically resonate at δ 7.2–8.1 ppm in aromatic regions .

- IR : Peaks near 1676 cm (C=N stretching) and 3020 cm (C-H aromatic) confirm the imidazole core .

- Mass Spectrometry : ESI-MS and HRMS provide molecular ion ([M+H]) data and exact mass validation (e.g., m/z 311.15428 for CHN) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodology :

- Software Tools : Use SHELXL for refinement and ORTEP-III (via WinGX) for visualizing anisotropic displacement ellipsoids. Mercury CSD 2.0 aids in packing similarity analysis and void visualization .

- Data Challenges : Non-planar conformations (e.g., dihedral angles >35° between imidazole and phenyl rings) require careful handling of hydrogen bonding (C–H⋯O) and π-interactions in refinement .

- Case Study : In 2-(3,4-dimethoxyphenyl)-4,5-diphenyl derivatives, torsion angles (e.g., C3–C4–O1–C8 = 171.98°) were validated using SHELX to resolve ambiguities in methoxy group orientations .

Q. What strategies are used to evaluate the pharmacological potential of this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents (e.g., benzylthio groups at position 2) to enhance bioactivity. Synthesize analogs via nucleophilic substitution or cyclization reactions .

- Assays : Test antimicrobial activity against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols. Anticancer potential is assessed via MTT assays targeting specific kinases or apoptosis pathways .

Q. How do solvent systems and green chemistry principles impact the scalability of imidazole synthesis?

- Methodology :

- Solvent Selection : PEG-400 enhances reaction efficiency and recyclability in one-pot syntheses. Its high boiling point and low toxicity reduce environmental impact .

- Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields >80% .

- Case Study : A solvent-free, mechanochemical approach (grinding with KOH) achieved 90% yield for allyl-substituted derivatives, minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.